molecular formula C17H19N5O2 B2422386 2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide CAS No. 895013-80-6

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide

Cat. No. B2422386
CAS RN: 895013-80-6
M. Wt: 325.372
InChI Key: LPNFFJTXOCIHHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and molecular formula. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused pyrazole and pyrimidine ring. Attached to this core are a 2-methylphenyl group, a propan-2-yl group, and an acetamide group.

Scientific Research Applications

Anticancer Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized with the intention of discovering new anticancer agents. A study demonstrated that specific derivatives exhibited anticancer activity by inhibiting cancer cell growth in various cancer cell lines, such as HOP-92, NCI-H226, SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468, with an appreciable growth inhibition rate of about 20% (Al-Sanea et al., 2020).

Antimicrobial and Anti-inflammatory Properties

Research has identified pyrazolo[3,4-d]pyrimidine derivatives that possess antimicrobial activities. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains and fungi, showing promising results in inhibiting microbial growth (El-sayed et al., 2017). Additionally, certain derivatives have shown significant anti-inflammatory activity, comparable to established anti-inflammatory drugs, highlighting their potential as novel anti-inflammatory agents (Aggarwal et al., 2014).

Imaging and Diagnostic Applications

Pyrazolo[3,4-d]pyrimidine acetamides have been reported as selective ligands for the translocator protein (18 kDa), which is recognized as an early biomarker of neuroinflammatory processes. This property has been exploited to synthesize radioligands for positron emission tomography (PET) imaging, aiding in the diagnosis and study of neuroinflammation (Dollé et al., 2008).

Antioxidant Activity

Coordination complexes constructed from pyrazole-acetamide derivatives have demonstrated significant antioxidant activity. These complexes have been synthesized, characterized, and evaluated for their ability to scavenge free radicals, showing that they possess noteworthy antioxidant properties (Chkirate et al., 2019).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of related pyrazolo[3,4-d]pyrimidines. This could include testing its effects in biological assays and potentially developing it into a therapeutic agent .

properties

IUPAC Name

2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-11(2)20-15(23)9-21-10-18-16-13(17(21)24)8-19-22(16)14-7-5-4-6-12(14)3/h4-8,10-11H,9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNFFJTXOCIHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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